molecular formula C10H17NO3 B063045 tert-Butyl (1-formylcyclobutyl)carbamate CAS No. 163554-55-0

tert-Butyl (1-formylcyclobutyl)carbamate

Cat. No. B063045
M. Wt: 199.25 g/mol
InChI Key: HZFZXPAIALRURU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to tert-Butyl (1-formylcyclobutyl)carbamate, involves the preparation from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their significance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a compound with similarities to tert-Butyl (1-formylcyclobutyl)carbamate, showcases the typical features of carbamates. The crystal structure validation of such intermediates is crucial for understanding the stereospecific synthesis processes of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Properties

tert-Butyl carbamates engage in a variety of chemical reactions, reflecting their versatility as intermediates. They are used in chemoselective transformations of amino protecting groups and exhibit behavior conducive to organic synthesis, such as the conversion of N-t-Boc compounds into N-Z compounds under mild conditions. This demonstrates their role in facilitating different chemical transformations and protecting group strategies (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of tert-Butyl carbamates, including solubility, melting point, and boiling point, are pivotal for their application in synthesis processes. These properties are influenced by the structure of the carbamate and its substituents. While specific data for tert-Butyl (1-formylcyclobutyl)carbamate may not be available, analogous compounds like tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate have been synthesized and characterized, showing the importance of such analyses in organic chemistry (Zhao et al., 2017).

Chemical Properties Analysis

The chemical properties of tert-Butyl (1-formylcyclobutyl)carbamate, such as reactivity, stability, and interaction with other compounds, are essential for its utilization in synthetic pathways. The compound’s behavior in reactions, particularly those involving carbonylation or protection-deprotection strategies, underscores its utility in diverse organic synthesis contexts. For instance, the practical synthesis and resolution of enantiomers of related compounds illustrate their applicability in generating chiral ligands and peptide nucleic acids components (Xu & Appella, 2006).

Scientific Research Applications

Environmental Fate and Biodegradation

Synthetic compounds like tert-Butyl derivatives are extensively studied for their environmental occurrence, human exposure, and toxicity. For example, synthetic phenolic antioxidants, which include derivatives of tert-Butyl, have been found in various environmental matrices and human tissues, indicating widespread exposure and potential health risks. These compounds are known for their ability to retard oxidative reactions and prolong product shelf life but have raised concerns due to their environmental persistence and potential toxicity, including hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Chemical Decomposition and Transformation

Research on tert-Butyl derivatives also includes studies on their decomposition, as in the case of Methyl tert-Butyl Ether (MTBE), a related compound extensively used as an oxygenate in gasoline. Studies have demonstrated the feasibility of decomposing MTBE through methods like cold plasma reactors, showcasing the potential for innovative approaches to mitigate environmental contamination by tert-Butyl derivatives (Hsieh et al., 2011).

Environmental Risk Assessment and Remediation

The environmental behavior, fate, and risk assessment of compounds like MTBE, which share functional groups with tert-Butyl (1-formylcyclobutyl)carbamate, have been extensively reviewed. These studies emphasize the need for understanding the transport, transformation, and toxicity of such chemicals in the environment to devise effective remediation strategies. For instance, MTBE has been identified as a significant groundwater contaminant due to its high solubility and low biodegradability, prompting research into its biodegradation under various conditions (Rong & Tong, 2005).

properties

IUPAC Name

tert-butyl N-(1-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFZXPAIALRURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438188
Record name tert-Butyl (1-formylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-formylcyclobutyl)carbamate

CAS RN

163554-55-0
Record name tert-Butyl (1-formylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-formylcyclobutyl)carbamate
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